molecular formula C8H9NO B2599494 7-Oxospiro[3.3]heptane-2-carbonitrile CAS No. 2413904-81-9

7-Oxospiro[3.3]heptane-2-carbonitrile

Cat. No.: B2599494
CAS No.: 2413904-81-9
M. Wt: 135.166
InChI Key: QZJCKHYDARRUFH-UHFFFAOYSA-N
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Description

7-Oxospiro[33]heptane-2-carbonitrile is a chemical compound characterized by a spirocyclic structure, which includes a seven-membered ring fused to a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxospiro[3.3]heptane-2-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a cyclization reaction under basic conditions, often employing reagents such as p-toluenesulfonamide and magnesium turnings . The reaction conditions are carefully controlled to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scalable processes that ensure high yield and purity. These processes often include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to optimize reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Oxospiro[3.3]heptane-2-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

7-Oxospiro[3.3]heptane-2-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 7-Oxospiro[3.3]heptane-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Oxospiro[3.3]heptane-2-carbonitrile include other spirocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct physicochemical properties and reactivity. This makes it a valuable compound for various applications in research and industry, offering advantages such as stability, reactivity, and potential biological activity .

Properties

IUPAC Name

7-oxospiro[3.3]heptane-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c9-5-6-3-8(4-6)2-1-7(8)10/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJCKHYDARRUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1=O)CC(C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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